![molecular formula C8H9F3N2O B13573659 (2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a compound that features a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Mefloquine: An antimalarial drug with a similar trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(6(12)4-14)2-1-3-13-7/h1-3,6,14H,4,12H2/t6-/m1/s1 |
Clave InChI |
ILDDLVFWDXJLLX-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)C(F)(F)F)[C@@H](CO)N |
SMILES canónico |
C1=CC(=C(N=C1)C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


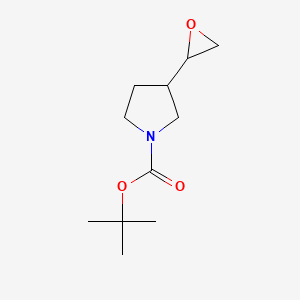
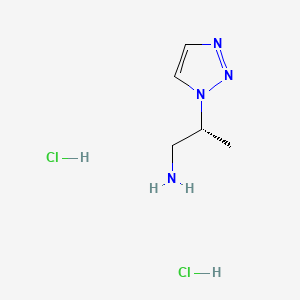
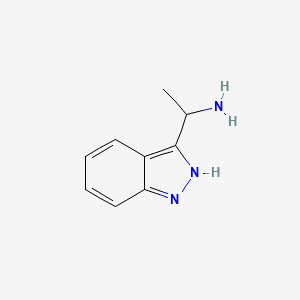
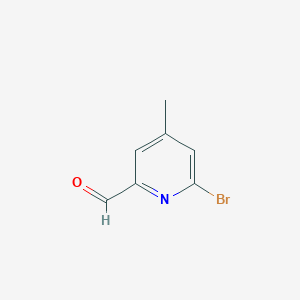
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
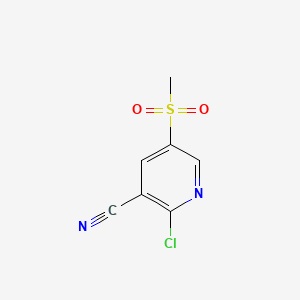
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)
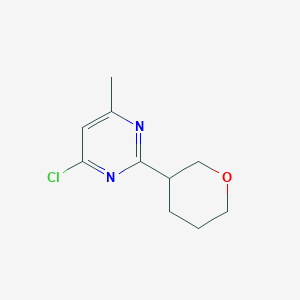

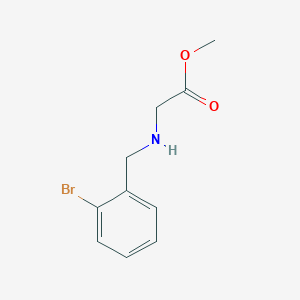
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
